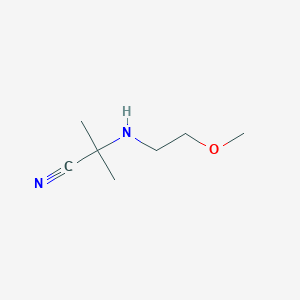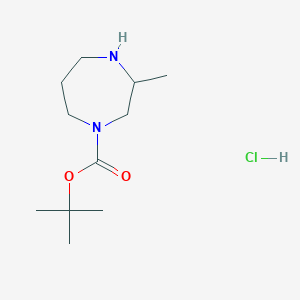
4-Cyano-3-fluoro-2-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3-fluoro-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and an iodine atom (-I) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluoro-2-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-cyano-3-fluorobenzoic acid with iodine. The reaction typically requires the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-3-fluoro-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acids.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of amines.
Applications De Recherche Scientifique
4-Cyano-3-fluoro-2-iodobenzoic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cyano-3-fluoro-2-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluoro and iodine atoms can engage in halogen bonding and other interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-iodobenzoic acid: Similar structure but lacks the cyano group.
2-Iodobenzoic acid: Contains an iodine atom but lacks the fluoro and cyano groups.
4-Cyano-2-fluorobenzoic acid: Similar structure but lacks the iodine atom.
Uniqueness
4-Cyano-3-fluoro-2-iodobenzoic acid is unique due to the presence of all three functional groups (cyano, fluoro, and iodine) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H3FINO2 |
|---|---|
Poids moléculaire |
291.02 g/mol |
Nom IUPAC |
4-cyano-3-fluoro-2-iodobenzoic acid |
InChI |
InChI=1S/C8H3FINO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13) |
Clé InChI |
VLVDTZQFEGLKRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C#N)F)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)



![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)



